molecular formula C9H13Cl2N B6593894 1-(4-Chlorophenyl)propan-1-amine hydrochloride CAS No. 856629-61-3

1-(4-Chlorophenyl)propan-1-amine hydrochloride

Cat. No. B6593894
CAS RN: 856629-61-3
M. Wt: 206.11 g/mol
InChI Key: GGFMDYMEAQPNPZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number 856629-61-3 . It has a molecular weight of 206.11 and its linear formula is C9H13Cl2N . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-chlorophenyl)propan-1-amine hydrochloride . The InChI code is 1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H . This indicates that the molecule consists of a propyl chain with an amine group at one end and a 4-chlorophenyl group at the other end.


Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)propan-1-amine hydrochloride is a solid at room temperature . It should be stored in a sealed container in a dry environment at room temperature .

Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

A study by Kuś et al. (2016) provides a comprehensive chemical characterization of N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one (4-chloroethcathinone, 4-CEC) hydrochloride. This characterization includes nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. This research is significant for the identification and analysis of this compound in scientific contexts (Kuś et al., 2016).

Synthesis and Antibacterial Activity

Mehta (2016) reports on the synthesis and antibacterial activity of novel heterocyclic compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment. The study involves the preparation of these compounds and their in vitro antibacterial assay against various bacterial strains, demonstrating their potential in antibacterial applications (Mehta, 2016).

Pharmacological Research Applications

Croston et al. (2002) discovered 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954, 1) as a nonpeptidic agonist of the urotensin-II receptor. This compound shows potential as a pharmacological research tool and could serve as a lead in drug development due to its selectivity and activity at the urotensin-II receptor (Croston et al., 2002).

Corrosion Inhibition in Iron

Kaya et al. (2016) conducted a study on the corrosion inhibition performances of various compounds, including 2-amino-4-(4-chlorophenyl)-thiazole. The research used density functional theory calculations and molecular dynamics simulations to predict the efficacy of these compounds in preventing corrosion of iron, demonstrating their potential in industrial applications (Kaya et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if you feel unwell, washing skin thoroughly after handling, and rinsing cautiously with water for several minutes if it gets in the eyes .

properties

IUPAC Name

1-(4-chlorophenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFMDYMEAQPNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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